molecular formula C8H5ClN2O2S B13058636 4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid

4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid

Cat. No.: B13058636
M. Wt: 228.66 g/mol
InChI Key: RALMOJSQCDNKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid is a high-value chemical intermediate designed for advanced antimicrobial drug discovery programs. Its core structure is based on the thieno[3,2-d]pyrimidine scaffold, a privileged heterocyclic system in medicinal chemistry known for its ability to interact with biological targets . The primary research application of this compound is in the synthesis of novel ligands for bacterial targets, such as tRNA (Guanine37-N1)-methyltransferase (TrmD) . Inhibiting TrmD disrupts protein synthesis in bacterial cells and can compromise the function of efflux pump proteins in the outer membrane of Gram-negative bacteria like Pseudomonas aeruginosa . This dual action can lead to bacterial death and may help to overcome antibiotic resistance, making TrmD an attractive target for new anti-infectives . The carboxylic acid moiety allows for further functionalization, typically through amide coupling with various amines, to create a library of derivatives for structure-activity relationship (SAR) studies . The chloro group at the 4-position offers a versatile handle for additional cross-coupling reactions, enabling further structural diversification . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this and all related chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H5ClN2O2S

Molecular Weight

228.66 g/mol

IUPAC Name

4-chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H5ClN2O2S/c1-3-4-6(7(9)11-2-10-4)14-5(3)8(12)13/h2H,1H3,(H,12,13)

InChI Key

RALMOJSQCDNKCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1N=CN=C2Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-7-methylthieno[3,2-d]pyrimidine with a carboxylating agent. The reaction is usually carried out in the presence of a base such as lithium hydroxide (LiOH) and a solvent like ethanol (EtOH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines, including:

CompoundCell LineIC50 (µg/mL)
Compound 3MCF-7 (breast adenocarcinoma)< 15
Compound 4LoVo (colon adenocarcinoma)< 20
Compound 5MCF-10A (normal epithelial)> 30

These findings indicate that while some compounds exhibit potent activity against cancer cells, they may have varying effects on normal cells, suggesting a potential for selective targeting in therapy .

Inhibition of Enzymes

The compound has also been studied for its inhibitory effects on specific enzymes involved in lipid metabolism. For example, structure–activity relationship studies have identified that modifications to the thieno[3,2-d]pyrimidine structure can enhance its ability to inhibit N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is implicated in various metabolic disorders .

Anticancer Case Study

In a study evaluating the anticancer potential of various thieno[3,2-d]pyrimidine derivatives, researchers synthesized a series of compounds and tested their efficacy against human cancer cell lines. The most promising compound demonstrated an IC50 value significantly lower than standard chemotherapeutics like Cisplatin, indicating enhanced potency .

Enzyme Inhibition Case Study

Another study focused on the inhibition of NAPE-PLD by thieno[3,2-d]pyrimidine derivatives revealed that specific structural modifications led to a tenfold increase in inhibitory activity compared to earlier compounds . This highlights the importance of structure–activity relationships in developing effective inhibitors for therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents Molecular Formula Molecular Weight CAS RN Key Differences
4-Chloro-7-methylthieno[3,2-d]pyrimidine Cl (C4), CH₃ (C7) C₇H₅ClN₂S 184.64 175137-21-0 Lacks carboxylic acid at C6
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid Cl (C2, C4), COOH (C6) C₇H₃Cl₂N₃O₂ 232.03 1781241-35-7 Pyrrolo[3,2-d]pyrimidine core; additional Cl at C2
(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol Cl (C2), morpholino (C4), CH₂OH (C6) C₁₁H₁₂ClN₃O₂S 285.75 17573-84-1 Methanol substituent instead of COOH; morpholino group at C4
Thieno[3,2-d]pyrimidine-7-carboxylic acid COOH (C7) C₇H₄N₂O₂S 180.18 1392804-53-3 Carboxylic acid at C7 instead of C6; lacks Cl and CH₃
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde Cl (C2), CH₃ (C7), morpholino (C4), CHO (C6) C₁₂H₁₂ClN₃O₂S 285.75 955979-02-9 Carbaldehyde at C6; morpholino and Cl substitutions

Functional and Pharmacological Differences

Bioactivity : Thiazolo[3,2-a]pyrimidine derivatives (e.g., ethyl ester analogs) demonstrate anti-bacterial and anti-biofilm activity, suggesting that the carboxylic acid group in the target compound could enhance bioavailability or target specificity .

Synthetic Utility: The chloro and methyl groups in the target compound provide reactive sites for further functionalization, similar to morpholino-substituted analogs used in kinase inhibitor development .

Analytical Considerations

Derivative spectrophotometry, as applied to fluoroquinolones like levofloxacin, highlights the utility of spectral analysis for quantifying pyrimidine derivatives in multicomponent mixtures. This method could be adapted for the target compound, particularly given overlapping spectra with positional isomers (e.g., C6 vs. C7 carboxylic acids) .

Biological Activity

4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, characterized by a thieno-pyrimidine framework, contributes to its potential as a pharmacological agent. This article explores the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula: C8H6ClN2O2SC_8H_6ClN_2O_2S
  • Molecular Weight: 228.65 g/mol
  • Solubility: Soluble in various organic solvents
  • Structural Features: Contains a chloro group at the 4-position and a methyl group at the 7-position of the thieno[3,2-d]pyrimidine ring.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can significantly affect the pharmacokinetics of co-administered drugs. Such interactions warrant further pharmacological studies to assess the implications for drug interactions and therapeutic applications .

Antiproliferative Activity

The compound has demonstrated antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth and induce apoptosis in liver carcinoma cells (HepG2) and prostate cancer cells (PC-3). The compound's IC50 values indicate its potency in inhibiting cancer cell proliferation:

  • HepG2 Cells: IC50 = 3.105 μM
  • PC-3 Cells: IC50 = 2.15 μM

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition: By inhibiting CYP1A2, it alters drug metabolism pathways.
  • Cell Cycle Arrest: Induces S phase cell cycle arrest in cancer cells.
  • Apoptosis Induction: Triggers caspase-dependent apoptotic pathways leading to cell death.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds based on their biological activities:

Compound NameSimilarityKey Features
2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine0.90Two chloro substituents; similar thieno-pyrimidine structure
4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine0.78Contains trifluoromethyl group; alters electronic properties
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate0.67Ethyl ester instead of carboxylic acid; alters solubility

This table illustrates the unique properties of this compound and its potential advantages in therapeutic applications .

Case Studies

In a recent study exploring the antiplasmodial activity of thienopyrimidine derivatives, compounds structurally related to 4-Chloro-7-methylthieno[3,2-d]pyrimidine were evaluated for their efficacy against Plasmodium falciparum. The results indicated a significant reduction in parasitemia when administered at specific dosages, highlighting the compound's potential as an anti-infective agent .

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